molecular formula C29H32N6O7S B2733446 N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 896681-84-8

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B2733446
CAS No.: 896681-84-8
M. Wt: 608.67
InChI Key: SBPXCGCJWOLSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C29H32N6O7S and its molecular weight is 608.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of quinazoline derivatives have been a focal point of research due to their wide range of biological activities. For instance, studies on quinazolines highlight their potential as intermediates in the preparation of a variety of heterocyclic compounds. These processes often involve reactions with different reagents to produce novel quinazolinone analogues with potential antitumor, antimicrobial, and cardiotonic activities (Phillips & Castle, 1980), (Chern et al., 1988).

Biological Activities

  • Antitumor Activity: Novel series of quinazolinone analogues have been synthesized and shown to possess significant broad-spectrum antitumor activity. These compounds have demonstrated potency in inhibiting tumor cell lines, with some exhibiting better activity than the positive control 5-FU (Al-Suwaidan et al., 2016).
  • Antimicrobial Activity: Synthesis of new heterocyclic compounds based on quinazolinone scaffolds has led to the discovery of entities with excellent growth inhibition properties against bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018).

Structural and Mechanistic Studies

Research into the structure-activity relationships of quinazolinone derivatives has provided insights into their potential mechanisms of action. For instance, molecular docking studies have shown that certain quinazolinone analogues can inhibit key enzymes involved in cancer cell proliferation, offering a basis for their antitumor activities (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O7S/c1-17-11-25(34-33-17)32-27(37)15-43-29-31-20-14-24-23(41-16-42-24)13-19(20)28(38)35(29)10-4-5-26(36)30-9-8-18-6-7-21(39-2)22(12-18)40-3/h6-7,11-14H,4-5,8-10,15-16H2,1-3H3,(H,30,36)(H2,32,33,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPXCGCJWOLSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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